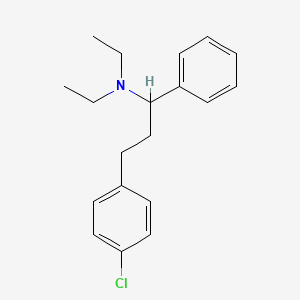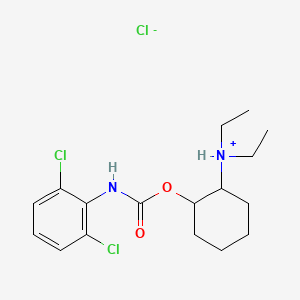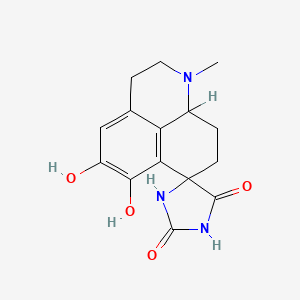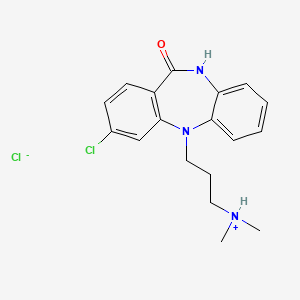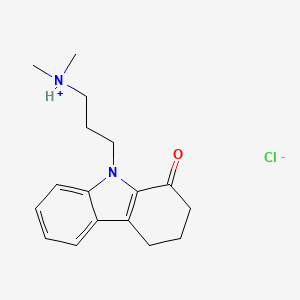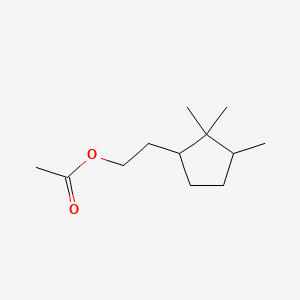
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.30188 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique structural properties . The compound is often used in experimental and research settings due to its distinct chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate typically involves the esterification of 2-(2,2,3-trimethylcyclopentyl)ethanol with acetic acid or acetic anhydride . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with acid catalysts can also be employed to streamline the esterification process. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 2-(2,2,3-trimethylcyclopentyl)ethanol and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for esterases, leading to its hydrolysis into 2-(2,2,3-trimethylcyclopentyl)ethanol and acetic acid . These products can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,3-Trimethylcyclopentyl)ethanol: The alcohol counterpart of the acetate ester.
Acetic acid 2-(2,2,3-trimethylcyclopentyl)ethyl ester: Another ester with a similar structure.
Uniqueness
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
4605-47-4 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(2,2,3-trimethylcyclopentyl)ethyl acetate |
InChI |
InChI=1S/C12H22O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h9,11H,5-8H2,1-4H3 |
InChI Key |
XGPBVBUAIVOKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1(C)C)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


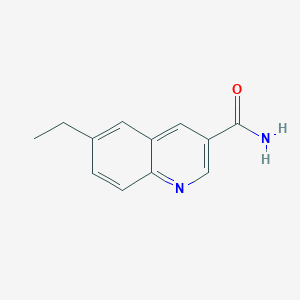
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
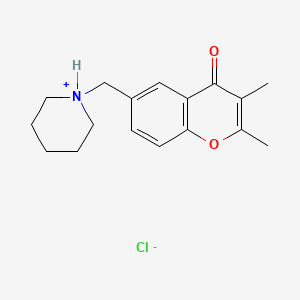
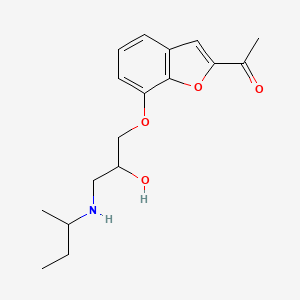
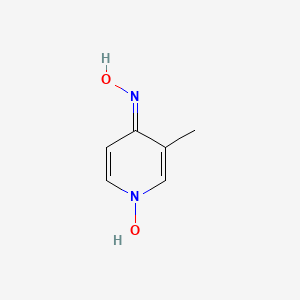
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)
